molecular formula C13H11NO2 B1586736 3-(3'-Pyridyl)phenylacetic acid CAS No. 597584-62-8

3-(3'-Pyridyl)phenylacetic acid

Cat. No. B1586736
M. Wt: 213.23 g/mol
InChI Key: PYYYKVJJIGKHKH-UHFFFAOYSA-N
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Description

3-(3’-Pyridyl)phenylacetic acid is a chemical compound with the molecular formula C13H11NO2 . It has an average mass of 213.232 Da and a monoisotopic mass of 213.078979 Da . It is a metabolite of Nicotine and is used as an antilipemic .


Synthesis Analysis

The synthesis of 3-(3’-Pyridyl)phenylacetic acid can potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method that could be used in the synthesis is the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of 3-(3’-Pyridyl)phenylacetic acid consists of a phenyl group (a ring of 6 carbon atoms) attached to a pyridyl group (a ring of 5 carbon atoms and 1 nitrogen atom) via an acetic acid group .


Chemical Reactions Analysis

The chemical reactions involving 3-(3’-Pyridyl)phenylacetic acid could potentially include Suzuki–Miyaura coupling and catalytic protodeboronation of pinacol boronic esters . These reactions involve the formation of carbon–carbon bonds and the transfer of organic groups from boron to palladium .


Physical And Chemical Properties Analysis

3-(3’-Pyridyl)phenylacetic acid has a molecular weight of 213.24 .

Scientific Research Applications

Protein Labeling

3-(3'-Pyridyl)phenylacetic acid derivatives have been utilized for the rapid and site-selective labeling of proteins. This application leverages the ability of non-canonical amino acids, such as 3-formyl-phenylalanine, to react with specific dyes, facilitating the targeted modification of proteins in Escherichia coli (Tuley et al., 2014).

Crystal Structure and Interaction Studies

Studies have explored the structural and interaction properties of 3-(3'-Pyridyl)phenylacetic acid complexes. For instance, the crystalline complex of pyridine betaine with phenylacetic acid was characterized by X-ray analysis, FTIR spectroscopy, and computational calculations, revealing detailed insights into its hydrogen bonding and electrostatic interactions (Dega-Szafran et al., 2000).

Biosynthetic Pathways in Bacteria

Research on bacteria has uncovered plant-like biosynthetic pathways for producing compounds related to 3-(3'-Pyridyl)phenylacetic acid. These pathways involve enzymes similar to those found in plants, highlighting the biochemical versatility and evolutionary significance of such compounds in different organisms (Moore et al., 2002).

Meta-C-H Functionalization

A novel pyridine-based template has facilitated the meta-C-H functionalization of phenylacetic acid scaffolds, expanding the scope of synthetic chemistry applications for creating complex molecules with potential therapeutic uses (Jin et al., 2018).

Auxin Biosynthesis and Plant Growth

Studies have also investigated the biosynthesis pathways of auxins, such as phenylacetic acid, in plants. These pathways are crucial for understanding plant growth and development, with implications for agriculture and biotechnology (Cook et al., 2016).

Safety And Hazards

3-(3’-Pyridyl)phenylacetic acid is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause serious eye irritation and may be harmful if swallowed or inhaled . It is recommended to wear eye protection and avoid release to the environment .

properties

IUPAC Name

2-(3-pyridin-3-ylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYYKVJJIGKHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375193
Record name 3-(3'-Pyridyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3'-Pyridyl)phenylacetic acid

CAS RN

597584-62-8
Record name 3-(3'-Pyridyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 597584-62-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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